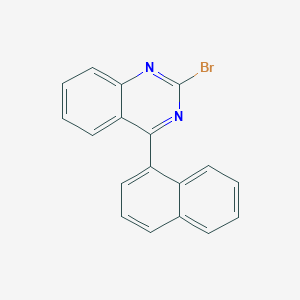![molecular formula C12H16N2O4 B13986285 3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)
3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino groups. The Boc group is known for its stability and ease of removal under acidic conditions, making it a valuable tool in multistep synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves the reaction of 3-cyclopropyl-1H-pyrazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under ambient temperature conditions, and the Boc group is introduced to protect the amino group.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often utilizes flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into various organic compounds, streamlining the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the removal of the Boc group, yielding the free amine.
Aplicaciones Científicas De Investigación
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves the protection of amino groups through the formation of a carbamate. The Boc group is introduced via nucleophilic addition-elimination reactions, forming a stable intermediate that can be easily removed under acidic conditions . The stability of the Boc group is attributed to the resonance stabilization of the resulting carbocation, which facilitates its cleavage.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Uniqueness
1-(TERT-BUTOXYCARBONYL)-3-CYCLOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and ease of removal. This makes it particularly valuable in multistep synthesis processes where the protection and deprotection of amino groups are required .
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8(10(15)16)9(13-14)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,15,16) |
Clave InChI |
GVUAUSRQIYSYNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C(=N1)C2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)
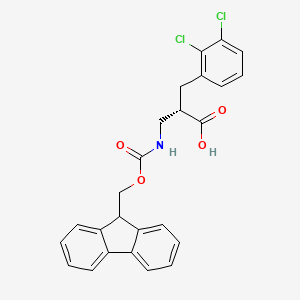

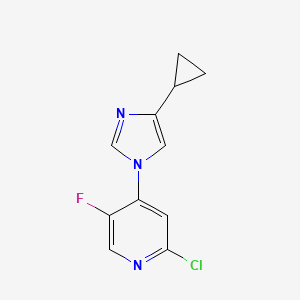
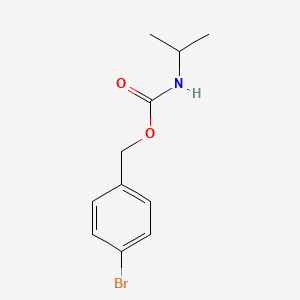

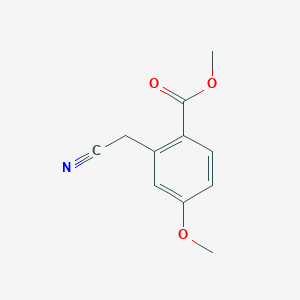
![n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide](/img/structure/B13986237.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide](/img/structure/B13986240.png)
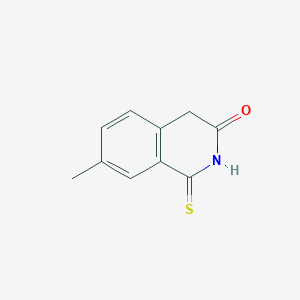
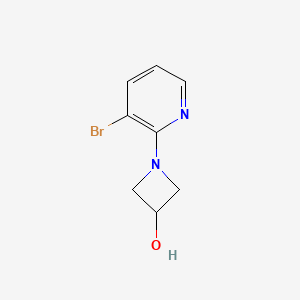
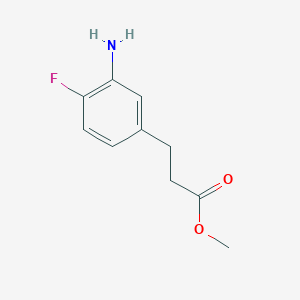
![5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13986275.png)
